Palonosetron Hydrochloride is a selective serotonin subtype 3 (5-HT3) receptor antagonist. [] It is a single isomer with strong binding affinity for the 5-HT3 receptor. [] In scientific research, it serves as a valuable tool to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
Palonosetron hydrochloride is synthesized from various chemical precursors, primarily involving naphthalene derivatives and quinuclidine structures. Its classification as a serotonin receptor antagonist makes it a vital component in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .
The synthesis of palonosetron hydrochloride involves several steps, typically starting from (S)-tetralin or naphthalene derivatives. Two notable synthesis routes include:
Both methods highlight the complexity of synthesizing this compound, involving multiple reaction stages, purification processes, and careful control of reaction conditions to ensure high yield and purity.
Palonosetron hydrochloride has a complex molecular structure characterized by its chiral centers and specific functional groups. The molecular formula is , with a molecular weight of approximately 337.85 g/mol. The structure includes:
The three-dimensional conformation plays a significant role in its interaction with serotonin receptors, enhancing its efficacy as an antiemetic .
Palonosetron hydrochloride undergoes various chemical reactions during its synthesis:
These reactions require precise control over conditions such as temperature, pressure, and pH to optimize yields and minimize byproducts .
Palonosetron hydrochloride exerts its antiemetic effects primarily through selective antagonism of serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. By inhibiting these receptors, palonosetron prevents the activation of the vomiting center in the brain, thereby reducing nausea and vomiting.
The unique pharmacokinetic profile of palonosetron includes a long half-life (approximately 40 hours), which allows for sustained receptor blockade even after administration. This extended duration of action is particularly beneficial for patients undergoing chemotherapy, as it provides prolonged protection against nausea .
Palonosetron hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into injectable solutions used in clinical settings .
Palonosetron hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores potential applications in other areas such as migraine management due to its serotonergic activity .
Palonosetron hydrochloride ((3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride) requires sophisticated synthetic strategies due to its fused isoquinoline ring system and two chiral centers. Recent advances focus on stereocontrol and catalytic efficiency.
The biologically active (S,S)-isomer is synthesized via chiral resolution or asymmetric catalysis. A patented route employs cis-1,2,3,4-tetrahydro-1-naphthoic acid as a precursor, resolved using (R)-1-phenylethylamine to yield the (S)-enantiomer with >99% enantiomeric excess (ee). Subsequent reductive amination with (S)-quinuclidin-3-one under hydrogen atmosphere (50 psi, Pd/C catalyst) achieves the desired (S,S)-configuration. Alternative approaches use enantioselective enzymatic reduction of ketone intermediates derived from 1,2-dihydronaphthalene, leveraging ketoreductases for stereoselectivity [9].
Key bicyclic intermediates are formed via catalytic hydrogenation. The tetrahydroisoquinoline core is synthesized by hydrogenating 1,2-dihydronaphthalene derivatives under 60–80 bar H₂ with Pd/Al₂O₃ (3% w/w), achieving 92% conversion at 80°C. Critical to this step is in situ protection of the tertiary amine to prevent catalyst poisoning. Palladium-on-carbon (10% Pd) in n-butanol at 50°C reduces imine bonds selectively without over-reduction of aromatic rings, yielding the octahydrobenz[de]isoquinoline scaffold with >95% purity [5] [9].
Bicyclic ring closure is optimized using Lewis acid catalysis. Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes Friedel-Crafts alkylation between 3-(aminomethyl)quinuclidine and activated naphthalene derivatives at –20°C. This method suppresses tar formation, a common byproduct in acid-catalyzed cyclizations. Reaction in dichloromethane with 1.2 equiv BF₃ achieves 88% yield of the fused isoquinoline, followed by HCl salt formation in isopropanol to crystallize palonosetron hydrochloride [9].
Industrial routes prioritize atom economy and purification simplicity. A comparative analysis reveals:
Table 1: Efficiency Metrics for Palonosetron Hydrochloride Synthesis
Method | Overall Yield | Key Impurities | Purification Technique |
---|---|---|---|
Reductive amination route | 42% | Des-chloro analogue (0.8%) | Crystallization (IPA/H₂O) |
BF₃ cyclization route | 68% | BF₃-adducts (<0.3%) | Aqueous wash |
Enzymatic resolution route | 55% | Diastereomers (0.5%) | Chiral chromatography |
The BF₃-mediated route minimizes chromatography, favoring direct crystallization. Byproducts like BF₃-amine adducts are removed via pH-controlled aqueous extraction (pH 9.5–10.0). Solvent selection significantly impacts yield: n-butanol increases cyclization efficiency by 25% compared to toluene due to improved intermediate solubility [5] [9].
Sustainable manufacturing emphasizes solvent recovery and catalytic recycling. N-butanol is distilled and reused (90% recovery) in reductive amination steps, reducing waste. Catalytic systems like Pd/C are regenerated via acid washing, maintaining >90% activity over five cycles. A solvent-free mechanochemical process has been explored for the final salt formation, grinding palonosetron free base with hydrochloric acid in a ball mill, achieving 99% conversion with minimal aqueous waste [9].
Palonosetron hydrochloride exhibits polymorphic behavior critical for pharmaceutical processing. Form I (thermodynamically stable) and Form II (metastable) are characterized by PXRD:
Single-crystal X-ray diffraction confirms Form I has a monoclinic P2₁ space group with unit cell dimensions a = 10.28 Å, b = 8.76 Å, c = 12.45 Å, α=γ=90°, β=98.3°. The hydrochloride salt forms a hydrogen-bonded dimer via N⁺–H···Cl⁻ interactions (2.98 Å), while the quinuclidine nitrogen participates in a C–H···O hydrogen bond (3.22 Å) with the carbonyl of an adjacent molecule. This network enhances lattice stability, explaining Form I’s lower solubility. Form II, crystallized from methanol/ethyl acetate, shows a triclinic P1 space group with weaker Cl⁻···π interactions (3.42 Å), correlating to its higher dissolution rate [5] [10].
¹H and ¹³C NMR provide definitive assignment of palonosetron hydrochloride’s structure:
Table 2: Key NMR Assignments (DMSO-d₆, 500 MHz)
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.15 ppm | dd (J=12, 3 Hz) | Quinuclidine H-3 |
¹H | 4.32 ppm | m | Isoquinoline H-3a |
¹H | 7.78 ppm | d (J=8 Hz) | Aromatic H-5 |
¹³C | 131.2 ppm | C | Aromatic C-9a |
¹³C | 169.5 ppm | C=O | Lactam carbonyl |
The diastereotopic methylene protons of the quinuclidine ring appear as distinct doublets of doublets (δ 2.45–2.98 ppm), confirming stereochemical rigidity. Nuclear Overhauser Effect Spectroscopy (NOESY) shows cross-peaks between the quinuclidine H-3 proton and the isoquinoline H-9 proton, verifying their cis-fusion. ¹⁵N NMR reveals the hydrochloride salt’s nitrogen at δ –328 ppm, shifted downfield by 12 ppm compared to the free base due to protonation [2] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: